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Compound of Interest

Compound Name: 1-Butanone, 3-hydroxy-1-phenyl-

Cat. No.: B079980

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for
the organic compound 1-Butanone, 3-hydroxy-1-phenyl-, also known as 3-Hydroxy-1-
phenylbutan-1-one. Due to the limited availability of a complete, unified dataset for this specific
molecule, this document summarizes known data, highlights data for closely related isomers
where relevant, and provides standardized experimental protocols for the acquisition of such
spectroscopic information.

Chemical Structure and Properties
Chemical Formula: C10H1202

Molecular Weight: 164.20 g/mol [1]

CAS Number: 13505-39-0[1]

Synonyms: 3-Hydroxy-1-phenylbutan-1-one, 3-Hydroxybutyrophenone[1]

Spectroscopic Data Summary

A complete set of experimentally verified spectroscopic data (*H NMR, 3C NMR, IR, and MS)
for 1-Butanone, 3-hydroxy-1-phenyl- is not readily available in public databases. The
following tables present available data and note where information is currently unavailable.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

IH NMR Data: Specific experimental *H NMR data for 1-Butanone, 3-hydroxy-1-phenyl- is not
available in the reviewed literature.

13C NMR Data: While public databases indicate the existence of 13C NMR data for 3-Hydroxy-1-
phenylbutan-1-one, the specific chemical shift values are not provided.[1]

Carbon Atom Chemical Shift (ppm)
C=0 Data not available
Aromatic C Data not available
CH(OH) Data not available
CH: Data not available
CHs Data not available

Table 1: 13C NMR Data for 1-Butanone, 3-
hydroxy-1-phenyl-

Infrared (IR) Spectroscopy

Specific experimental IR absorption data for 1-Butanone, 3-hydroxy-1-phenyl- is not available
in the reviewed literature. Expected characteristic absorption bands are listed below based on
the functional groups present.
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Functional Group Expected Absorption Range (cm~1)
O-H (alcohol) 3500 - 3200 (broad)

C-H (aromatic) 3100 - 3000

C-H (aliphatic) 3000 - 2850

C=0 (ketone) 1715 - 1680

C=C (aromaitic) 1600 - 1450

C-0O (alcohol) 1260 - 1050

Table 2: Predicted IR Absorption Bands for 1-
Butanone, 3-hydroxy-1-phenyl-

Mass Spectrometry (MS)

GC-MS data for 3-Hydroxy-1-phenylbutan-1-one is indicated in public databases, but the

fragmentation pattern is not detailed.[1] The expected molecular ion peak and potential major

fragments are outlined below.

Fragment m/z Description

[M]* 164.08 Molecular lon
[M-CHs]* 149.06 Loss of a methyl group
M-H20]* 146.07 Loss of water

[

[CeHsCO]* 105.03 Benzoyl cation

[CeHs]* 77.04 Phenyl cation

Table 3: Predicted Mass
Spectrometry Fragmentation
for 1-Butanone, 3-hydroxy-1-
phenyl-

Experimental Protocols

© 2025 BenchChem. All rights reserved. 3/8

Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/10749540
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b079980?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Detailed experimental protocols for the acquisition of spectroscopic data for 1-Butanone, 3-
hydroxy-1-phenyl- are not available. The following are general methodologies that can be
applied.

NMR Spectroscopy (*H and *3C)

o Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL
of a deuterated solvent (e.g., CDClz, DMSO-ds). Add a small amount of an internal standard,
such as tetramethylsilane (TMS), for chemical shift referencing (0O ppm).

e Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

o Acquisition Parameters (H NMR):

[e]

Set the spectral width to approximately 12-15 ppm.

[e]

Use a pulse angle of 30-45 degrees.

o

Set the relaxation delay to 1-2 seconds.

[¢]

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
e Acquisition Parameters (33C NMR):

o Set the spectral width to approximately 200-220 ppm.

o Employ proton decoupling to simplify the spectrum.

o Use a pulse angle of 45-60 degrees.

o Set the relaxation delay to 2-5 seconds.

o Acquire a significantly larger number of scans compared to *H NMR due to the lower
natural abundance of 13C.

e Processing: Apply Fourier transformation to the acquired free induction decay (FID) and
phase correct the resulting spectrum. Calibrate the chemical shift scale using the internal
standard.
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Infrared (IR) Spectroscopy

e Sample Preparation:

o Neat (for liquids/oils): Place a drop of the neat compound between two salt plates (e.qg.,
NaCl or KBr).

o KBr Pellet (for solids): Grind a small amount of the solid sample with dry potassium
bromide (KBr) powder and press into a thin, transparent pellet.

e Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

e Acquisition:

[¢]

Record a background spectrum of the empty sample compartment.

[¢]

Place the prepared sample in the spectrometer's beam path.

[e]

Acquire the sample spectrum over a range of approximately 4000-400 cm~1.

o

The instrument software will automatically ratio the sample spectrum against the
background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

o Sample Introduction: Introduce the sample into the mass spectrometer. For a volatile
compound like 1-Butanone, 3-hydroxy-1-phenyl-, this is typically done via Gas
Chromatography (GC-MS).

 Instrumentation: Utilize a mass spectrometer, often coupled with a gas chromatograph (GC-
MS).

e GC Conditions (for GC-MS):
o Column: Use a suitable capillary column (e.g., a non-polar or medium-polarity column).

o Carrier Gas: Use an inert gas, typically helium, at a constant flow rate.
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o Temperature Program: Start at a low temperature and ramp up to a higher temperature to

ensure separation of components.

e MS Conditions:

o lonization Method: Electron lonization (EIl) is a common method for this type of molecule.
o Mass Analyzer: Use a quadrupole, time-of-flight (TOF), or ion trap mass analyzer.

o Detection: Scan a mass-to-charge (m/z) range appropriate for the expected molecular

weight and fragments (e.g., m/z 40-400).

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic
characterization of a compound like 1-Butanone, 3-hydroxy-1-phenyl-.
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Caption: Workflow for Spectroscopic Characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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